molecular formula C26H25N3O3S B12273462 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12273462
M. Wt: 459.6 g/mol
InChI Key: MODRUYFZBFIZKI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline moiety linked to a dimethoxyphenyl group through a sulfanylacetamide linkage, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common synthetic routes include:

    Formation of Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring.

    Attachment of Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions, often using phenyl halides.

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group is typically attached through electrophilic aromatic substitution reactions.

    Formation of Sulfanylacetamide Linkage: This final step involves the reaction of the intermediate compounds with thiol reagents to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide: shares structural similarities with other quinazoline derivatives and phenylacetamide compounds.

Uniqueness

    Structural Uniqueness: The combination of a quinazoline core with a dimethoxyphenyl group and a sulfanylacetamide linkage is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C26H25N3O3S/c1-31-22-13-12-18(16-23(22)32-2)14-15-27-24(30)17-33-26-28-21-11-7-6-10-20(21)25(29-26)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,30)

InChI Key

MODRUYFZBFIZKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC

Origin of Product

United States

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